DOTA derivative

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido 1,4,7,10-tetraazaciclododecano-1,4,7,10-tetraacético (DOTA) y sus derivados se utilizan ampliamente en el campo de la imagen biomédica y los radiofármacos. Estos compuestos son conocidos por su capacidad de formar complejos estables con una variedad de iones metálicos, lo que los convierte en valiosos en aplicaciones diagnósticas y terapéuticas. Los derivados de DOTA son particularmente importantes en la resonancia magnética (IRM), la tomografía por emisión de positrones (PET), la tomografía computarizada por emisión de fotón único (SPECT) y la imagen de fluorescencia .

Métodos De Preparación

Los derivados de DOTA se pueden sintetizar a través de varios métodos, incluida la síntesis en fase sólida y la síntesis en fase de solución. Un enfoque común implica la preparación de DOTA a partir de cicleno (1,4,7,10-tetraazaciclododecano) en un soporte de fase sólida. Este método permite la introducción específica del sitio de DOTA en péptidos, facilitando el desarrollo de agentes de imagen y terapia molecular . Otro método implica el uso de DOTA-tris (éster t-Bu) comercial, que se une a péptidos y se etiqueta con galio-68 . Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando estrategias similares, asegurando alta pureza y rentabilidad.

Análisis De Reacciones Químicas

Los derivados de DOTA experimentan varias reacciones químicas, incluida la sustitución nucleofílica, la complejación y el etiquetado radiactivo. Por ejemplo, un nuevo quelante de DOTA funcionalizado por adamantano se sintetizó mediante sustitución nucleofílica de 1,4,7-Tris (terc-butoxicarbonilmetil)-1,4,7,10-tetraazaciclododecano con N-(adamantan-1-il) bromoacetamida . Los reactivos comunes utilizados en estas reacciones incluyen cloruro de bromoacetilo, cloruro de tionilo y trietilamina . Los principales productos formados a partir de estas reacciones son derivados de DOTA con varios grupos funcionales, que se pueden utilizar posteriormente en aplicaciones biomédicas.

Aplicaciones Científicas De Investigación

Medical Imaging Applications

DOTA derivatives play a crucial role in enhancing the quality of medical imaging. Their ability to form stable complexes with various radiometals allows for precise imaging of specific tissues or organs.

Key Imaging Techniques:

- MRI : Gadolinium-DOTA complexes are utilized to improve contrast in MRI scans.

- PET : DOTA derivatives labeled with gallium-68 provide high-resolution images for tumor detection and monitoring.

Table 1: Imaging Techniques Using DOTA Derivatives

| Imaging Technique | Radiometal Used | Application |

|---|---|---|

| MRI | Gadolinium | Contrast agent for soft tissue imaging |

| PET | Gallium-68 | Tumor localization and monitoring |

| SPECT | Technetium-99m | Functional imaging of organs |

Radiopharmaceutical Development

DOTA derivatives are integral to the development of radiopharmaceuticals, which combine diagnostic and therapeutic capabilities (theranostics). Recent studies highlight the efficacy of DOTA derivatives in improving the stability and targeting of radiolabeled compounds.

Case Study: Stability of Gallium Complexes

A study evaluated the stability of gallium-DOTA complexes compared to other chelators like DO3A. The findings indicated that certain DOTA derivatives, such as benzyl-DOTA, provided enhanced stability for gallium complexes, making them suitable for clinical applications .

Table 2: Stability Comparison of DOTA Derivatives

| DOTA Derivative | Stability Rating | Remarks |

|---|---|---|

| Bn-DOTA | High | Best stability among tested derivatives |

| DOTAGA | Moderate | Suitable for peptide conjugation |

| DO3A | Low | Less stable than DOTA derivatives |

Biomolecule Modification

DOTA derivatives facilitate the site-specific modification of biomolecules, which is essential for developing targeted therapies. The incorporation of functionalities such as thiol, maleimide, and azide allows for efficient conjugation through click chemistry.

Research Findings

A study demonstrated the successful synthesis of various DOTA derivatives that could be conjugated to bioactive molecules with high yields. The resulting peptide-DOTA conjugates were labeled with gallium-68 at high radiochemical yields, showcasing their potential for targeted imaging .

Table 3: Synthesis and Yield of DOTA Conjugates

| This compound | Functional Group | Yield (%) |

|---|---|---|

| Bn-DOTA | Azide | 64-83 |

| Bn-DOTAGA | Maleimide | 96-99 |

| DO3A | Thiol | 19-25 |

Mecanismo De Acción

El mecanismo de acción de los derivados de DOTA implica su capacidad para formar complejos estables con iones metálicos. El anillo tetraaza central de 12 miembros de DOTA se coordina con iones metálicos a través de sus cuatro átomos de nitrógeno y cuatro grupos carboxilato . Esta alta afinidad por los iones metálicos permite a los derivados de DOTA secuestrar eficazmente los radiometales, dirigiéndolos a objetivos moleculares específicos in vivo. Los objetivos moleculares y las vías implicadas dependen de la aplicación específica, como la focalización de células cancerosas para la imagen o la terapia.

Comparación Con Compuestos Similares

Los derivados de DOTA a menudo se comparan con otros agentes quelantes como el ácido 1,4,7-triazaciclononano-1,4,7-triacético (NOTA) y el ácido dietilentriaminopentaacético (DTPA). Si bien DOTA es conocido por su excepcional estabilidad in vivo y versatilidad para complejar una variedad de iones metálicos, NOTA y DTPA también tienen sus ventajas únicas . Por ejemplo, los derivados de NOTA se utilizan a menudo para el etiquetado radiactivo con cobre-64, mientras que los derivados de DTPA se utilizan en agentes de contraste de MRI con gadolinio . La elección del agente quelante depende de los requisitos específicos de la aplicación, como el tipo de ion metálico y la estabilidad deseada del complejo.

Actividad Biológica

DOTA derivatives, specifically 1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid, are macrocyclic chelators that play a crucial role in various biological and medical applications, particularly in radiochemistry and bioconjugation. Their ability to form stable complexes with metal ions makes them invaluable in medical imaging and targeted therapy. This article explores the biological activity of DOTA derivatives, including their synthesis, stability, applications in diagnostics and therapeutics, and comparative analysis with other chelators.

Overview of DOTA Derivatives

DOTA derivatives are characterized by their structural versatility and ability to bind a variety of metal ions such as gallium-68, copper-64, and gadolinium. This capability enhances their utility in imaging techniques like positron emission tomography (PET) and magnetic resonance imaging (MRI) . The stability of these complexes minimizes the release of free metal ions in vivo, thereby reducing potential toxicity while improving imaging quality .

Synthesis of DOTA Derivatives

The synthesis of DOTA derivatives typically involves functionalizing the core DOTA structure to enhance its binding properties or target specificity. Common methods include:

- Click Chemistry : This method allows for site-specific derivatization of biomolecules under mild conditions, resulting in high yields .

- Bifunctionalization : Modifications such as the introduction of thiol or maleimide groups enable targeted conjugation to peptides or proteins .

Table 1: Common Synthesis Methods for DOTA Derivatives

| Synthesis Method | Description |

|---|---|

| Click Chemistry | Efficient site-specific conjugation under mild conditions |

| Bifunctionalization | Introduction of reactive groups for targeted conjugation |

| Monofluoro-Cyclooctyne | Facilitates bioconjugation via copper-free click chemistry |

Stability Studies

Stability is a critical factor in the biological activity of DOTA derivatives. Recent studies have focused on the stability of gallium-labeled DOTA complexes. For instance, a study assessed the stability of various DOTA derivatives in murine plasma, revealing that certain derivatives provided higher stability than others . The findings indicated that modifications to the DOTA structure could significantly impact the stability and efficacy of the resulting metal complexes.

Table 2: Stability Comparison of Gallium-Labeled DOTA Derivatives

| Compound Name | Stability in Plasma | Radiochemical Yield (%) |

|---|---|---|

| [67Ga]Ga-DOTA | High | 96-99 |

| [67Ga]Ga-Bn-DOTA | Moderate | 64-83 |

| [67Ga]Ga-p-NO2-Bn-DOTA | Variable | 19-25 |

Applications in Diagnostics and Therapeutics

DOTA derivatives have diverse applications across various fields:

- Medical Imaging : They are widely used as contrast agents in MRI and PET due to their ability to form stable complexes with gadolinium and gallium isotopes .

- Targeted Therapy : Functionalized DOTA derivatives can be conjugated with therapeutic agents for targeted delivery to cancer cells, enhancing treatment efficacy while minimizing side effects .

- Quantitative Proteomics : New DOTA derivatives allow for efficient labeling and targeting of specific post-translational modifications .

Case Studies

- Gallium-68 PET Imaging : A study demonstrated the use of gallium-68-labeled DOTA derivatives for imaging tumors expressing somatostatin receptors. The high affinity and stability of these complexes facilitated effective tumor visualization .

- Bimodal Imaging Agents : Research has shown that combining DOTA with optical imaging agents can create bimodal imaging probes that enhance diagnostic capabilities by providing complementary information from different imaging modalities .

Comparative Analysis with Other Chelators

DOTA derivatives are often compared with other chelators like EDTA and NOTA due to their unique properties:

Table 3: Comparison of Chelators

| Chelator Name | Structure Type | Stability | Applications |

|---|---|---|---|

| DOTA | Macrocyclic | High | MRI, PET, targeted therapy |

| EDTA | Linear | Moderate | General chelation |

| NOTA | Macrocyclic | Moderate | PET imaging |

DOTA's superior stability and versatility make it a preferred choice for many applications compared to other chelators.

Propiedades

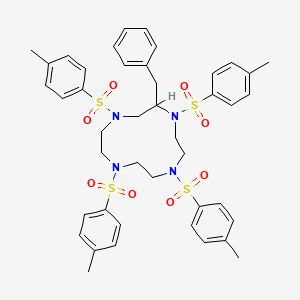

IUPAC Name |

2-benzyl-1,4,7,10-tetrakis-(4-methylphenyl)sulfonyl-1,4,7,10-tetrazacyclododecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H50N4O8S4/c1-34-10-18-40(19-11-34)56(48,49)44-26-27-45(57(50,51)41-20-12-35(2)13-21-41)30-31-47(59(54,55)43-24-16-37(4)17-25-43)39(32-38-8-6-5-7-9-38)33-46(29-28-44)58(52,53)42-22-14-36(3)15-23-42/h5-25,39H,26-33H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNZNCWQNMGRIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CCN(C(CN(CC2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)C)S(=O)(=O)C6=CC=C(C=C6)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H50N4O8S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.